Cas no 328-38-1 ((2R)-2-amino-4-methylpentanoic acid)

(2R)-2-amino-4-methylpentanoic acid, also known as D-leucine, is a non-proteinogenic amino acid and the D-enantiomer of leucine. It serves as a valuable chiral building block in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive compounds. Its stereochemical purity makes it useful for studying enzyme specificity and designing inhibitors. The compound exhibits stability under physiological conditions, enhancing its applicability in biochemical assays. As a non-natural amino acid, it can improve metabolic resistance in peptide-based therapeutics. Its distinct conformation also aids in probing protein structure-function relationships. The high enantiomeric purity ensures reproducibility in research applications.
(2R)-2-amino-4-methylpentanoic acid structure
328-38-1 structure
Product Name:(2R)-2-amino-4-methylpentanoic acid
CAS No:328-38-1
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD00063088
CID:36868
PubChem ID:87571996
Update Time:2026-01-19

(2R)-2-amino-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-Leucine
    • (S)-(+)-Leucine
    • (S)-2-Amino-4-methylvaleric acid
    • (S)-Leucine
    • 2-Amino-4-methylpentanoic acid (L)
    • 2-Amino-4-methylpentanoic acid, (S)-
    • 2-Amino-4-methylvaleric acid (L)
    • 4-Methyl-norvaline
    • D-Leu
    • H-D-Leucine
    • D-LeuClne
    • D-2-Amino-4-methylpentanoic acid
    • H-D-Leu-OH
    • (R)-(-)-Leucine
    • Leucine, D-
    • D-2-Amino-4-methylvaleric acid
    • (2R)-2-amino-4-methylpentanoic acid
    • DTXCID4026347
    • F1905-7150
    • d-leu42
    • D-2-Amino-4-methylpentanoic acid;(R)-Leucine;H-D-Leu-OH
    • CHEBI:28225
    • D-Leucin
    • NCGC00163335-02
    • D-Leucine, ReagentPlus(R), 99%
    • DTXSID6046347
    • DLE
    • D-Homo-valine
    • NSC-77687
    • (R)-4-METHYL-2-AMINOPENTANOIC ACID
    • Tox21_112049_1
    • 965COD96YA
    • AC-8658
    • Leucine,d
    • 328-38-1
    • AI3-52422
    • (R)-Leucine
    • D-Leucine, Vetec(TM) reagent grade, 97%
    • L0027
    • SCHEMBL42012
    • HY-Y0378
    • MFCD00063088
    • (2R)-2-Amino-4-methyl-pentanoic acid
    • UNII-965COD96YA
    • EINECS 206-327-7
    • CAS-328-38-1
    • CS-D1369
    • DB01746
    • NCGC00013565-03
    • NCGC00163335-03
    • BCP30475
    • AKOS015841823
    • BDBM50463213
    • AS-12286
    • Tox21_112049
    • Q16081973
    • (R)-2-Amino-4-methylpentanoic acid
    • NCGC00163335-01
    • (D)-leucine
    • (2R)-2-azaniumyl-4-methylpentanoate
    • (R)-2-amino-4-methyl-pentanoic acid
    • C01570
    • CHEMBL1232258
    • D-Leuzin
    • D-LEUCINELEUCINE, D-
    • (R)-2-Amino-4-methylvaleric acid
    • AM81870
    • EN300-56092
    • Z850973972
    • NS00074125
    • NSC 77687
    • CHEBI:143079
    • D-2-Amino-4-methylvalerate
    • D-leucine zwitterion
    • (R)-(-)-Leucine; (R)-4-Methyl-2-aminopentanoic Acid; (R)-Leucine; NSC 77687
    • (2R)-2-amino-4-methylpentanoate
    • FL38951
    • (R)-2-Amino-4-methylpentanoic acid;D-Leu-OH
    • 206-327-7
    • MDL: MFCD00063088
    • Inchi: 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
    • InChI Key: ROHFNLRQFUQHCH-RXMQYKEDSA-N
    • SMILES: OC([C@@H](CC(C)C)N)=O
    • BRN: 1721721

Computed Properties

  • Exact Mass: 131.09469
  • Monoisotopic Mass: 131.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • Color/Form: Solid
  • Density: 1.2930 (estimate)
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 225.8°C at 760 mmHg
  • Flash Point: 90.3 °C
  • Refractive Index: -15 ° (C=4, 6mol/L HCl)
  • Water Partition Coefficient: 24 g/L (25 ºC)
  • PSA: 63.32
  • LogP: 1.14470
  • Solubility: Not available
  • Specific Rotation: -15.45 º (c=4, 6N HCl)
  • Optical Activity: [α]23/D −14.7°, c = 2 in 5 M HCl

(2R)-2-amino-4-methylpentanoic acid Security Information

(2R)-2-amino-4-methylpentanoic acid Customs Data

  • HS CODE:29224995

(2R)-2-amino-4-methylpentanoic acid Pricemore >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
AB117224-10 g
D-Leucine, 98% (H-D-Leu-OH); .
328-38-1 98%
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€75.90 2023-07-20
abcr
AB117224-25 g
D-Leucine, 98% (H-D-Leu-OH); .
328-38-1 98%
25 g
€83.40 2023-07-20
abcr
AB117224-100 g
D-Leucine, 98% (H-D-Leu-OH); .
328-38-1 98%
100 g
€129.60 2023-07-20
abcr
AB117224-500 g
D-Leucine, 98% (H-D-Leu-OH); .
328-38-1 98%
500 g
€335.20 2023-07-20

(2R)-2-amino-4-methylpentanoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:328-38-1)D-2-Amino-4-methylpentanoic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
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(CAS:328-38-1)(2R)-2-amino-4-methylpentanoic acid
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):152.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:328-38-1)D-2-Amino-4-methylpentanoic acid
Order Number:LE447;LE26562248;LE18837
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:38
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(2R)-2-amino-4-methylpentanoic acid Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

(2R)-2-amino-4-methylpentanoic acid Related Literature

Additional information on (2R)-2-amino-4-methylpentanoic acid

Compound CAS No. 328-38-1: (2R)-2-Amino-4-Methylpentanoic Acid

The compound with CAS number 328-38-1, commonly referred to as (2R)-2-amino-4-methylpentanoic acid, is a naturally occurring amino acid derivative. This compound has gained significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, nutrition, and biotechnology. The molecule is characterized by its chiral center at the second carbon atom, which imparts its R-configuration, making it a valuable compound in stereochemistry studies.

The structure of (2R)-2-amino-4-methylpentanoic acid consists of a five-carbon chain with an amino group (-NH₂) attached to the second carbon and a methyl group (-CH₃) attached to the fourth carbon. The carboxylic acid group (-COOH) is located at the terminal end of the chain. This configuration not only influences its physical properties but also plays a crucial role in its biological activity. Recent studies have highlighted the importance of this compound in metabolic pathways, particularly in the synthesis of bioactive molecules.

In terms of physical properties, (2R)-2-amino-4-methylpentanoic acid exhibits a melting point of approximately 150°C and is soluble in water and organic solvents such as ethanol and methanol. Its solubility characteristics make it suitable for use in various chemical reactions and formulations. The compound's stability under different pH conditions has also been extensively studied, with findings indicating that it remains stable in neutral to slightly acidic environments.

The applications of (2R)-2-amino-4-methylpentanoic acid are diverse and expanding rapidly. In the pharmaceutical industry, it has been explored as a potential precursor for peptide synthesis and drug delivery systems. Recent research has demonstrated its ability to enhance the bioavailability of certain drugs when incorporated into nanotechnology-based delivery systems. Additionally, this compound has shown promise in the field of nutrition, where it is being investigated as a functional ingredient in sports nutrition products due to its role in muscle recovery and protein synthesis.

In the cosmetics industry, (2R)-2-amino-4-methylpentanoic acid has been utilized as a moisturizing agent and skin conditioning ingredient. Its ability to penetrate the skin barrier effectively makes it a valuable component in anti-aging formulations. Furthermore, biotechnological applications are emerging, with this compound being used as a substrate in enzymatic reactions for the production of specialty chemicals.

The synthesis of (2R)-2-amino strong>-< strong>4-methylpentanoic acid strong> can be achieved through various methods, including chemical synthesis and biocatalytic processes. Recent advancements have focused on developing environmentally friendly methods that minimize waste and energy consumption. For instance, researchers have successfully employed microbial fermentation techniques to produce this compound on an industrial scale, highlighting its potential for sustainable manufacturing.

In terms of safety assessment, (2R)-< strong>2-amino strong>-< strong>4-methylpentanoic acid strong>has been subjected to rigorous toxicological studies. These studies have demonstrated that it is non-toxic under normal usage conditions and does not pose any significant risks to human health or the environment when handled appropriately.

In conclusion, CAS No. 328-38-1, or (2R)-< strong>2-amino strong>-< strong>4-methylpentanoic acid strong>, is a versatile compound with a wide range of applications across multiple industries. Its unique structural features and biological properties continue to drive innovative research and development efforts. As advancements in synthetic methods and application technologies progress, this compound is poised to play an even more significant role in various sectors.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:328-38-1)D-2-Amino-4-methylpentanoic acid
sfd14955
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:328-38-1)(2R)-2-amino-4-methylpentanoic acid
A821449
Purity:99%
Quantity:500g
Price ($):152.0
Email